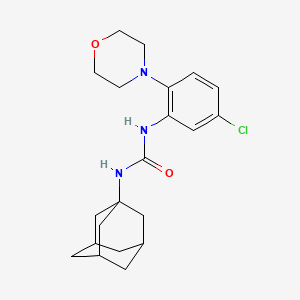
N-1-adamantyl-N'-(5-chloro-2-morpholin-4-ylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(ADAMANTAN-1-YL)-1-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]UREA is a synthetic organic compound that features a unique combination of adamantane, chlorophenyl, and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ADAMANTAN-1-YL)-1-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]UREA typically involves the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Chlorophenyl Isocyanate: The functionalized adamantane is reacted with 5-chloro-2-isocyanatophenyl to form the urea linkage.
Introduction of the Morpholine Group:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions could target the urea linkage or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the chlorophenyl or morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Pharmacology: Investigation into its potential as a drug candidate for various diseases.
Biochemistry: Studies on its interaction with biological macromolecules.
Medicine
Therapeutics: Potential use in the treatment of specific medical conditions, pending further research.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Polymer Science: Potential incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action of 3-(ADAMANTAN-1-YL)-1-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylurea: Shares the adamantane and urea moieties but lacks the chlorophenyl and morpholine groups.
Chlorophenylurea: Contains the chlorophenyl and urea moieties but lacks the adamantane and morpholine groups.
Morpholine-urea derivatives: Compounds with morpholine and urea groups but different substituents.
Uniqueness
3-(ADAMANTAN-1-YL)-1-[5-CHLORO-2-(MORPHOLIN-4-YL)PHENYL]UREA is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the adamantane moiety could enhance its stability and lipophilicity, while the chlorophenyl and morpholine groups might contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C21H28ClN3O2 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(5-chloro-2-morpholin-4-ylphenyl)urea |
InChI |
InChI=1S/C21H28ClN3O2/c22-17-1-2-19(25-3-5-27-6-4-25)18(10-17)23-20(26)24-21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2,(H2,23,24,26) |
InChI Key |
VLHPFDXLZJLPNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Cl)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B11487073.png)
![2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11487080.png)
![N-[2-(3-methylphenoxy)ethyl]-3-nitropyridin-2-amine](/img/structure/B11487082.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11487089.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11487091.png)
![ethyl 5-cyano-4-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-2-methyl-6-(1H-pyrrol-1-yl)-4H-pyran-3-carboxylate](/img/structure/B11487098.png)
![Benzamide, N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4-nitro-](/img/structure/B11487105.png)
![methyl 4-(4-{[(4-fluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)butanoate](/img/structure/B11487122.png)

![2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3-methoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11487132.png)
![1-(5-bromothiophen-2-yl)-2-[(1-methyl-4-phenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11487140.png)
![9-(1,3-benzodioxol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11487145.png)
![Methyl 5'-amino-6'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate](/img/structure/B11487163.png)
